Scientific Field: Organic Chemistry
Application Summary: 1-Fluoronaphthalene is used in the tert-butyllithium-mediated synthesis of 6-substituted phenanthridines.
Results and Outcomes: The outcome of this process is the formation of 6-substituted phenanthridines.
Scientific Field: Pharmaceutical Chemistry
Application Summary: 1-Fluoronaphthalene has been used in the synthesis of LY248686, a potent inhibitor of serotonin and norepinephrine uptake.
Results and Outcomes: The outcome of this process is the formation of LY248686, a potent inhibitor of serotonin and norepinephrine uptake.
Scientific Field: Space Science
Application Summary: 1-Fluoronaphthalene is used as a component of the Organic Check Material mounted in canisters on Mars Science Laboratory Curiosity rover.
Results and Outcomes: The use of 1-Fluoronaphthalene helps ensure the accuracy and reliability of the measurements taken by the SAM instrument suite on Mars.
1-Fluoronaphthalene is an organofluorine compound classified within the naphthalene derivatives and fluoroaromatics categories. It has the chemical formula and is characterized as a colorless to pale yellow liquid. This compound is primarily known for its stability and insolubility in water, making it useful in various chemical applications .
1-Fluoronaphthalene exhibits low reactivity typical of simple aromatic halogenated compounds. Its reactivity diminishes with increased halogen substitution. It is generally stable but can react with strong oxidizing agents, leading to potential hazardous reactions .
1-Fluoronaphthalene can be synthesized through several methods:
1-Fluoronaphthalene finds utility in various fields:
Studies have shown that 1-fluoronaphthalene interacts with various biological systems, particularly through metabolic pathways involving enzymes like monooxygenases. Its potential as a pharmaceutical intermediate has been explored, particularly in relation to compounds affecting serotonin and norepinephrine uptake .
1-Fluoronaphthalene shares structural similarities with several other fluorinated aromatic compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Naphthalene | Base structure without fluorine; more reactive | |
2-Fluoronaphthalene | Different position of fluorine; distinct reactivity | |
Fluorobenzene | Smaller structure; higher volatility | |
Perfluoronaphthalene | Fully fluorinated; non-reactive |
1-Fluoronaphthalene's unique position in this group lies in its balance between reactivity and stability, making it a versatile compound for both synthetic applications and research purposes .
Irritant